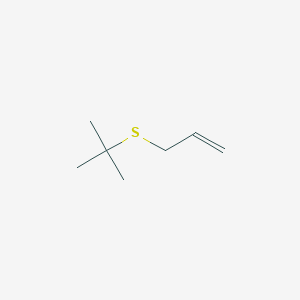

5,5-Dimethyl-4-thia-1-hexene

Description

5,5-Dimethyl-4-thia-1-hexene is a sulfur-containing organic compound with the molecular formula C₇H₁₂S. Its structure features a six-carbon chain with a sulfur atom at the fourth position (forming a thioether group) and a terminal double bond at the first position. The compound is classified as a liquid (denoted "lq" in LANGE'S HANDBOOK OF CHEMISTRY) under standard conditions .

Key physical properties from LANGE'S HANDBOOK include a listed value of 90.7 (units unspecified; likely boiling point in °C or a thermodynamic parameter), though the exact interpretation of the data columns remains ambiguous due to missing headers .

Properties

IUPAC Name |

2-methyl-2-prop-2-enylsulfanylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14S/c1-5-6-8-7(2,3)4/h5H,1,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIBMCVKDUXKQRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40191284 | |

| Record name | 3-((1,1-Dimethylethyl)thio)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37850-75-2 | |

| Record name | 3-((1,1-Dimethylethyl)thio)-1-propene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037850752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-((1,1-Dimethylethyl)thio)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-4-thia-1-hexene typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,3-dimethyl-1-butene with a sulfur-containing reagent such as hydrogen sulfide or a thiol. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the thioether linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. Fractional distillation is often employed to separate and purify the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-4-thia-1-hexene undergoes various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding thiol.

Substitution: The double bond in the molecule allows for electrophilic addition reactions, such as halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenation can be carried out using halogens like bromine or chlorine in the presence of a solvent like carbon tetrachloride.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Halogenated derivatives.

Scientific Research Applications

5,5-Dimethyl-4-thia-1-hexene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-4-thia-1-hexene involves its interaction with various molecular targets. The sulfur atom in the compound can form bonds with metal ions, enzymes, and other biomolecules, influencing their activity. The double bond allows for addition reactions, which can modify the structure and function of target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 5,5-Dimethyl-4-thia-1-hexene, we compare it to structurally related sulfur-containing compounds from LANGE'S HANDBOOK. The table below summarizes available data (assumed property order: Physical State, Property 1, Property 2, Property 3, Property 4):

| Compound | Physical State | Value 1 | Value 2 | Value 3 | Value 4 |

|---|---|---|---|---|---|

| This compound | lq | 90.7 | - | - | - |

| 2,2-Dimethylthiacyclopropane | lq | 24.2 | - | - | - |

| Dimethyl sulfide | g | 37.5 | 7.0 | 285.9 | 74.1 |

| Dimethyl sulfoxide (DMSO) | lq | 99.2 | 188.3 | 153.0 | - |

Key Observations:

Boiling Point Trends :

- This compound (90.7 ) exhibits a higher boiling point compared to 2,2-Dimethylthiacyclopropane (24.2 ), likely due to increased molecular weight and reduced ring strain (the latter being a cyclopropane derivative) .

- Dimethyl sulfide (gas, 37.5 ) has a significantly lower boiling point, attributed to its smaller size and lack of branching or double bonds .

Liquid vs. Gas Phase :

- The liquid state of this compound contrasts with the gaseous state of dimethyl sulfide, reflecting differences in intermolecular forces (e.g., van der Waals interactions enhanced by the longer carbon chain and double bond in the former) .

Functional Group Impact :

- Dimethyl sulfoxide (DMSO, 99.2 ) shares a sulfur atom but features a polar sulfoxide group, leading to higher boiling points and solubility in polar solvents compared to this compound .

Structural and Reactivity Considerations

- Double Bond Reactivity : The terminal alkene in this compound may undergo addition reactions (e.g., hydrogenation, halogenation), distinguishing it from saturated analogs like 2,2-Dimethylthiacyclopropane.

- Thioether Stability : The sulfur atom in this compound is less oxidized than in DMSO, making it less polar but more prone to oxidation reactions .

Data Limitations and Future Research

The evidence provided lacks explicit property labels, necessitating cautious interpretation. Further studies should prioritize:

- Experimental determination of melting/boiling points, density, and thermodynamic parameters.

- Comparative analysis of reactivity in synthetic applications (e.g., catalysis, polymer chemistry).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.